In-Depth Technical Guide: (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-57-8)
In-Depth Technical Guide: (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-57-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Levocetirizine, a third-generation antihistamine.[1] Its stereospecific structure is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its preparation, and an exploration of its potential biological interactions.
Chemical and Physical Properties
The enantiomerically pure (R)-form of (4-Chlorophenyl)(phenyl)methanamine possesses distinct physical and chemical properties. While comprehensive data for this specific enantiomer is not always readily available, the following tables summarize known quantitative information for the compound and its related forms.
Table 1: General Properties of (R)-(4-Chlorophenyl)(phenyl)methanamine
| Property | Value | Source |
| CAS Number | 163837-57-8 | |
| Molecular Formula | C₁₃H₁₂ClN | [2] |
| Molecular Weight | 217.69 g/mol | [2][3] |
| Appearance | Not explicitly stated for the (R)-enantiomer; likely a solid or oil. | |
| Synonyms | (R)-(-)-4-Chlorobenzhydrylamine, (R)-(4-chlorophenyl)-phenylmethanamine | [3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.5 | [4] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 217.0658271 Da | [4] |
| Monoisotopic Mass | 217.0658271 Da | [4] |
| Topological Polar Surface Area | 26 Ų | [4] |
| Heavy Atom Count | 15 | [4] |
Experimental Protocols
The preparation of enantiomerically pure (R)-(4-Chlorophenyl)(phenyl)methanamine typically involves the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine
A common route for the synthesis of the racemic amine is the reduction of 4-chlorobenzophenone oxime.
Materials:
-
4-Chlorobenzophenone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Zinc dust
-
Ammonium chloride
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Oxime Formation: A mixture of 4-chlorobenzophenone, hydroxylamine hydrochloride, and sodium acetate in ethanol is refluxed for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The product, 4-chlorobenzophenone oxime, is isolated by precipitation in water and filtration.
-
Reduction to Amine: The dried 4-chlorobenzophenone oxime is dissolved in methanol. To this solution, zinc dust and a solution of ammonium chloride in water are added portion-wise while maintaining the temperature below 40°C. The reaction mixture is stirred for several hours until the reduction is complete (monitored by TLC).
-
Work-up and Isolation: The reaction mixture is filtered to remove zinc residues. The filtrate is concentrated under reduced pressure. The residue is taken up in water and acidified with hydrochloric acid. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then basified with a sodium hydroxide solution to precipitate the racemic (4-Chlorophenyl)(phenyl)methanamine. The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the racemic amine.
Chiral Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine
The separation of the racemic mixture into its constituent enantiomers is a critical step and is often achieved by diastereomeric salt formation using a chiral resolving agent, such as (+)-tartaric acid.
Materials:
-
Racemic (4-Chlorophenyl)(phenyl)methanamine
-
(+)-Tartaric acid
-
Methanol
-
Acetone
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Diastereomeric Salt Formation: Racemic (4-Chlorophenyl)(phenyl)methanamine is dissolved in a suitable solvent, such as methanol. A solution of an equimolar amount of (+)-tartaric acid in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.
-
Fractional Crystallization: The salt of the (R)-amine with (+)-tartaric acid is typically less soluble and will preferentially crystallize out of the solution. The crystallization process may be aided by seeding with a small crystal of the desired diastereomeric salt. The crystals are collected by filtration.
-
Purification of the Diastereomeric Salt: The collected crystals are recrystallized from a suitable solvent system (e.g., methanol/acetone) to enhance the diastereomeric purity. The purity can be monitored by measuring the specific rotation of the salt.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with an aqueous solution of a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free (R)-(4-Chlorophenyl)(phenyl)methanamine.
-
Isolation of the (R)-Enantiomer: The free amine is extracted into an organic solvent like dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the enantiomerically pure (R)-(4-Chlorophenyl)(phenyl)methanamine. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Mandatory Visualizations
Experimental Workflow: Synthesis of a Levocetirizine Intermediate
The following diagram illustrates a generalized workflow for the synthesis of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, a key intermediate for Levocetirizine, starting from (R)-(4-Chlorophenyl)(phenyl)methanamine.
Signaling Pathway: Generalized NMDA Receptor Antagonism
While specific signaling pathways for (R)-(4-Chlorophenyl)(phenyl)methanamine are not well-documented, its hydrochloride salt is known to exhibit properties of an NMDA receptor antagonist. The following diagram illustrates the general mechanism of NMDA receptor antagonism.[5][6][7]
Biological Activity and Applications
The primary application of (R)-(4-Chlorophenyl)(phenyl)methanamine is as a chiral building block in pharmaceutical synthesis. Its role as a precursor to Levocetirizine underscores its importance in the production of enantiomerically pure drugs.
The hydrochloride salt of (R)-(4-Chlorophenyl)(phenyl)methanamine has been investigated for its potential biological activities, including its effects on neurotransmitter systems. Some studies suggest it may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[5] NMDA receptor antagonists are a class of compounds that can modulate excitatory neurotransmission in the central nervous system and are studied for their potential in various neurological conditions.[7]
Safety and Handling
(R)-(4-Chlorophenyl)(phenyl)methanamine and its salts should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
(R)-(4-Chlorophenyl)(phenyl)methanamine is a valuable chiral intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its properties and the experimental procedures for its stereoselective synthesis and purification are essential for its effective use in drug development. While its direct biological activity is an area of ongoing research, its role as a key building block for important APIs like Levocetirizine is well-established. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.
References
- 1. Page loading... [guidechem.com]
- 2. GSRS [precision.fda.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]
